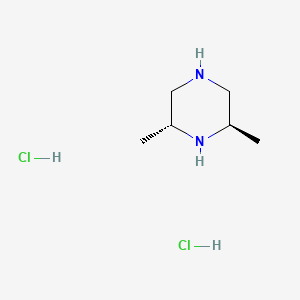

(2R,6R)-2,6-Dimethylpiperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2R,6R)-2,6-Dimethylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 2126143-54-0 . It has a molecular weight of 201.14 and its IUPAC name is (2R,6R)-1,2,6-trimethylpiperazine dihydrochloride . It is a solid at room temperature .

Synthesis Analysis

The synthesis of (2R,6R)-hydroxynorketamine (HNK) includes the preparation of ®-norketamine via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1…/s1 . The molecular formula is C7H18Cl2N2 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, it is known that (2R,6R)-hydroxynorketamine (HNK) enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 201.14 and its molecular formula is C7H18Cl2N2 .Scientific Research Applications

Molecular Structure and Hydrogen Bonding : The molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines, including those reacting with hydrohalides like HCl, have been extensively studied. This research provides foundational knowledge for understanding the chemical behavior of related compounds (Dega-Szafran et al., 2002).

Discrimination of Geometrical Isomers : Techniques for distinguishing geometrical isomers of dimethylpiperazines, including 2,6-dimethylpiperazines, have been developed using 1H-Nmr spectral data. This is crucial in chemical synthesis and pharmaceutical applications (Tsutsui et al., 1980).

Selective Synthesis : Research on the selective synthesis of cis-2,6-dimethylpiperazine using a Cu-Cr-Fe/γ-Al2O3 catalyst demonstrates the potential for efficient production of specific isomers, relevant in drug synthesis and material sciences (Bai et al., 2004).

Synthesis of Trans-Isomers : The synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine as an intermediate in semi-synthetic rifamycins highlights its application in the pharmaceutical industry, particularly in antibiotic production (Cignarella & Gallo, 1974).

Enantioconvergent Synthesis : The enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, a key intermediate in delta-opioid receptor ligands, emphasizes its application in the synthesis of biologically active compounds (Janetka et al., 2003).

Crystal Structure Analysis : Studies on the crystal structure of trans-2,5-dimethylpiperazine provide insights into molecular conformations and interactions, which are valuable in materials science and drug design (Okamoto et al., 1982).

Mechanism of Action

Target of Action

The primary target of (2R,6R)-2,6-Dimethylpiperazine dihydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain . AMPARs are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

(2R,6R)-HNK enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDA receptor-independent, and synapse-selective increase in glutamate release probability . This compound is thought to exert its antidepressant-like effects by potentiating AMPAR-mediated synaptic transmission .

Biochemical Pathways

Treatment with (2R,6R)-HNK significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

A Phase 1 study conducted in healthy volunteers utilized a slow-infusion intravenous (IV) route of administration for (2R,6R)-HNK . Standard safety, pharmacokinetics (PK), and qEEG monitoring were evaluated at all dose levels . The single ascending dose (SAD) doses ranged from 0.1 mg/kg to 4.0 mg/kg, and the multiple ascending dose (MAD) doses ranged from 1.0 mg/kg to 2.0 mg/kg .

Result of Action

(2R,6R)-HNK produces rapid and sustained antidepressant-like effects in animal models without ketamine-like side effects . It has been linked to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways . It also has differential effects on explicit and implicit memory, possibly reflecting the unique mechanisms by which it alters the functional integrity of neural circuits that subserve these distinct cognitive domains .

Action Environment

The action of (2R,6R)-HNK is influenced by environmental factors such as the frequency or chronicity of treatment . For instance, daily (2R,6R)-HNK impaired implicit memory in the passive-avoidance task whereas thrice-weekly (2R,6R)-HNK tended to improve it . This suggests that dosing frequency is important in establishing the cognitive effects of repeated ketamine exposure .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

(2R,6R)-2,6-Dimethylpiperazine dihydrochloride is known to interact with various enzymes, proteins, and other biomolecules . It has been found to play a role in the potentiation of AMPA receptor-mediated excitatory post-synaptic potentials in the hippocampus . This interaction suggests that this compound may influence synaptic transmission, a fundamental process in the nervous system .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the modulation of cognitive function, potentially through its effects on neural circuits .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that it can lead to explicit memory impairment in novel object recognition when administered daily

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to produce sustained pain relief for at least 14 days in the mouse spared nerve injury model of neuropathic pain when administered systemically or infused into the prelimbic cortex .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being elucidated.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with various transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,6R)-2,6-Dimethylpiperazine dihydrochloride involves the reaction of 2,6-dimethylpiperazine with hydrochloric acid.", "Starting Materials": [ "2,6-dimethylpiperazine", "hydrochloric acid" ], "Reaction": [ "Add 2,6-dimethylpiperazine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Obtain (2R,6R)-2,6-Dimethylpiperazine dihydrochloride as a white crystalline solid" ] } | |

| 162240-93-9 | |

Molecular Formula |

C6H15ClN2 |

Molecular Weight |

150.65 g/mol |

IUPAC Name |

(2R,6R)-2,6-dimethylpiperazine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-5-3-7-4-6(2)8-5;/h5-8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |

InChI Key |

VLTKHJPAZCPKEC-KGZKBUQUSA-N |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1)C.Cl |

SMILES |

CC1CNCC(N1)C.Cl.Cl |

Canonical SMILES |

CC1CNCC(N1)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)

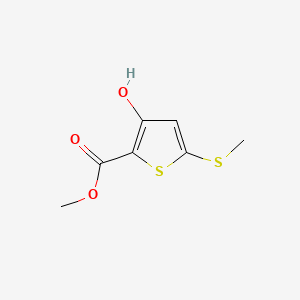

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)